molecular formula C17H18F3N3O2 B2983997 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034288-36-1

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2983997
CAS No.: 2034288-36-1
M. Wt: 353.345
InChI Key: CYMOROLUBUELOY-UHFFFAOYSA-N
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Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethoxy-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling reactions: The pyrazole and piperidine rings can be coupled using various coupling agents such as EDCI or DCC.

    Introduction of the trifluoromethoxy group: This can be done through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyrazole ring or the carbonyl group.

    Substitution: The trifluoromethoxy group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of new molecules with potential biological activity.

Biology

    Biological assays: Used in assays to study its effects on various biological targets.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material science:

Mechanism of Action

The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone may confer unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22-10-8-14(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-15(13)25-17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMOROLUBUELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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